2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline
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Overview
Description
2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a bromomethyl group, a chloro group, and a fused furoquinoline ring system. The presence of these functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline typically involves the electrophilic intramolecular heterocyclization of 3-(2-chloroprop-2-en-1-yl)-2-methylquinolin-4-ol by the action of bromine . This reaction yields 2-bromomethyl-2-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline hydrobromide, which can be further converted into various derivatives by treatment with corresponding nucleophiles .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles to form derivatives such as 2-hydroxymethyl, 2-alkoxymethyl, and 2-dialkylaminomethyl furoquinolines.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Bromine: Used in the initial electrophilic intramolecular heterocyclization reaction.
Nucleophiles: Various nucleophiles can be used to substitute the bromomethyl group, including hydroxyl, alkoxy, and dialkylamino groups.
Major Products Formed
The major products formed from these reactions include various substituted furoquinolines, such as 2-hydroxymethyl, 2-alkoxymethyl, and 2-dialkylaminomethyl derivatives .
Scientific Research Applications
2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline involves its interaction with various molecular targets and pathways. The bromomethyl group can undergo substitution reactions, leading to the formation of derivatives that may interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)quinoline: A simpler analogue with a similar bromomethyl group but lacking the fused furoquinoline ring system.
4-Hydroxy-2-quinolones: Compounds with similar quinoline structures but different functional groups and biological activities.
Uniqueness
2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline is unique due to its fused furoquinoline ring system and the presence of both bromomethyl and chloro groups. This combination of functional groups and structural features makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications .
Properties
CAS No. |
368837-46-1 |
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Molecular Formula |
C13H11BrClNO |
Molecular Weight |
312.59 g/mol |
IUPAC Name |
2-(bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline |
InChI |
InChI=1S/C13H11BrClNO/c1-7-10-5-8(6-14)17-13(10)9-3-2-4-11(15)12(9)16-7/h2-4,8H,5-6H2,1H3 |
InChI Key |
QRHRGVPXPOUGHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(OC2=C3C=CC=C(C3=N1)Cl)CBr |
solubility |
12.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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